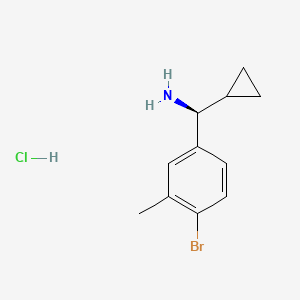
(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride typically involves several steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Cyclopropylation: The brominated intermediate is then reacted with cyclopropylmethylamine under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride may involve:
Large-scale bromination: Using bromine or other brominating agents in a controlled environment.
Automated cyclopropylation: Utilizing automated reactors to ensure consistent reaction conditions and yield.
High-throughput purification: Employing industrial-scale purification methods to isolate the final product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of iodinated or other substituted derivatives.
Applications De Recherche Scientifique
(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may influence signaling pathways or metabolic processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methylphenol: A brominated phenol used in various chemical syntheses.
Cyclopropylamine: A simpler amine with a cyclopropyl group, used in organic synthesis.
Uniqueness
(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride is unique due to its specific chiral structure and the presence of both a bromine atom and a cyclopropyl group. This combination of features makes it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C11H15BrClN |
|---|---|
Poids moléculaire |
276.60 g/mol |
Nom IUPAC |
(S)-(4-bromo-3-methylphenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8;/h4-6,8,11H,2-3,13H2,1H3;1H/t11-;/m0./s1 |
Clé InChI |
RIZVKUOFLAWWJH-MERQFXBCSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)[C@H](C2CC2)N)Br.Cl |
SMILES canonique |
CC1=C(C=CC(=C1)C(C2CC2)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate](/img/structure/B13047955.png)

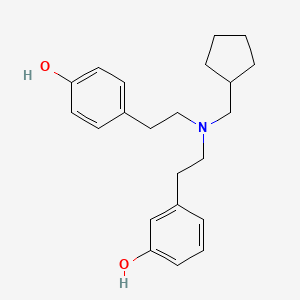
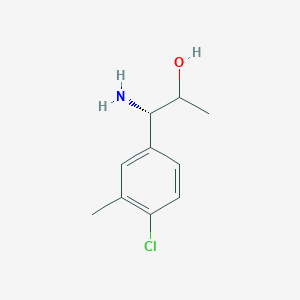
![Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13047974.png)
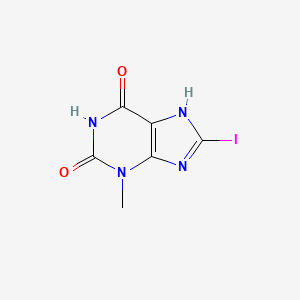
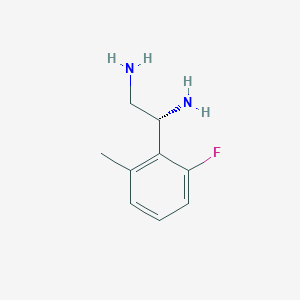
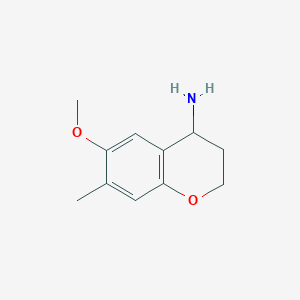
![1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13047997.png)
![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13048002.png)
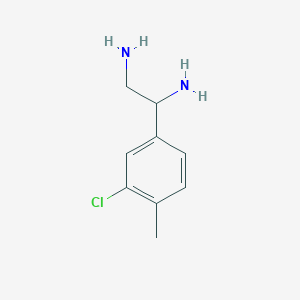
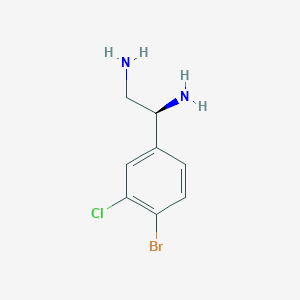
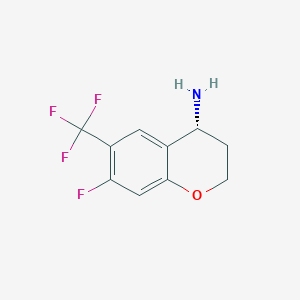
![Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate](/img/structure/B13048026.png)
